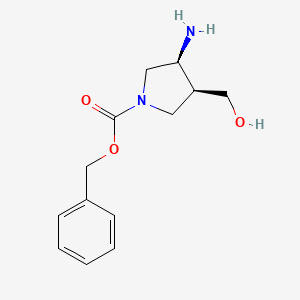

Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a benzyl-protected carboxylate group, an amino group at position 3, and a hydroxymethyl (-CH2OH) substituent at position 3. Its stereochemistry (3S,4S) is critical for biological activity and synthetic applications, particularly in pharmaceutical intermediates and nucleoside analogs . The compound’s molecular formula is inferred as C13H16N2O3 (molecular weight ~250–270 g/mol), with variations depending on salt forms or protecting groups .

Properties

IUPAC Name |

benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c14-12-7-15(6-11(12)8-16)13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,16H,6-9,14H2/t11-,12-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXCPNFNWSNFFFZ-VXGBXAGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)OCC2=CC=CC=C2)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CN1C(=O)OCC2=CC=CC=C2)N)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90431980 | |

| Record name | Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252770-08-4 | |

| Record name | Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90431980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, also referred to as benzyl cis-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate, is a compound of significant interest in medicinal chemistry due to its biological activities, particularly in the context of neuropharmacology and potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies.

- IUPAC Name : Benzyl rel-(3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate

- CAS Number : 252770-09-5

- Molecular Formula : C13H18N2O3

- Molecular Weight : 250.29 g/mol

- Purity : ≥97%

This compound has been studied for its inhibitory effects on certain enzymes associated with neurodegenerative diseases. Notably, it has shown potential as a BACE1 inhibitor , which is crucial in the development of therapies for Alzheimer's disease. BACE1 (beta-secretase) plays a significant role in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of Alzheimer's patients.

Inhibition Studies

A study conducted on derivatives of pyrrolidine compounds demonstrated that certain analogs exhibited potent BACE1 inhibitory activity. For instance:

| Compound | IC50 (μM) | Cell-Based Assay IC50 (μM) |

|---|---|---|

| Compound 7c | 0.05 | 40% inhibition at 10 μM |

| Compound 11a | 0.12 | 1.7 |

These results indicate that while compound 7c has a lower IC50 value in enzyme assays, compound 11a shows better effectiveness in cell-based assays due to higher permeability .

Selectivity and Safety Profile

The selectivity of this compound over related enzymes such as BACE2 and cathepsin D is notable, suggesting a favorable safety profile for further development in therapeutic contexts .

Case Studies and Research Findings

-

Alzheimer's Disease Research :

- A series of studies have highlighted the role of pyrrolidine derivatives in inhibiting amyloid precursor protein cleavage by BACE1. These findings suggest that modifications to the benzyl pyrrolidine structure can enhance its inhibitory efficacy and selectivity against BACE1 while minimizing off-target effects .

- Structure-Activity Relationship (SAR) :

Scientific Research Applications

Medicinal Chemistry

Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate has been investigated for its potential as an antiviral agent. Studies have shown that compounds with similar structures can inhibit viral neuraminidases, which are crucial for the replication of viruses such as influenza . The compound's ability to mimic natural substrates makes it a candidate for further research in antiviral drug development.

Case Study: Antiviral Properties

A study published in 2001 explored the synthesis of various amino acid derivatives, including this compound, demonstrating their efficacy against influenza virus neuraminidase. The results indicated that modifications on the pyrrolidine ring could enhance inhibitory activity .

Synthetic Organic Chemistry

The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations, making it a versatile building block in organic synthesis.

Synthetic Pathways

The synthesis of this compound typically involves several steps:

- Starting Materials : Commonly derived from amino acids and pyrrolidine derivatives.

- Reactions : These may include hydrogenation, protection/deprotection strategies, and coupling reactions to introduce various substituents .

Biochemical Applications

In biochemistry, this compound has potential applications as a chiral building block for synthesizing bioactive molecules. Its chirality is essential for developing pharmaceuticals that require specific stereochemistry to interact effectively with biological targets.

Chiral Synthesis

Chiral compounds are vital in drug development due to their differing biological activities based on stereochemistry. This compound can be utilized to create other chiral compounds through asymmetric synthesis techniques .

Potential Future Applications

Research into the applications of this compound is ongoing. Potential future applications may include:

- Neuroprotective Agents : Investigating its effects on neurodegenerative diseases.

- Anticancer Research : Exploring its role in inhibiting cancer cell proliferation through targeted therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

(a) Methyl vs. Hydroxymethyl

- Compound: (3S,4S)-Benzyl 3-amino-4-methylpyrrolidine-1-carboxylate hydrochloride (CAS 2703746-17-0) Molecular Weight: 270.75 g/mol Key Difference: Methyl (-CH3) replaces hydroxymethyl (-CH2OH). Impact: The methyl group increases lipophilicity (logP) but reduces hydrogen-bonding capacity compared to hydroxymethyl. Storage: Requires inert atmosphere and 2–8°C storage, indicating sensitivity to moisture or oxidation .

(b) Hydroxyl vs. Hydroxymethyl

- Compound: Benzyl (3R,4S)-3-amino-4-hydroxypyrrolidine-1-carboxylate (CAS 535936-21-1) Molecular Weight: 236.27 g/mol Key Difference: Hydroxyl (-OH) replaces hydroxymethyl.

Halogen-Substituted Analogs

- Key Difference: Fluoro (-F) substitution at position 3 instead of amino (-NH2). Impact: Fluorine enhances electronegativity and metabolic stability, making it valuable in drug design. The amino group in the target compound may improve binding affinity in enzyme-active sites .

Protected Amino Group Derivatives

- Compound: Benzyl (3S,4S)-3-(hydroxymethyl)-4-[(tert-butoxycarbonyl)amino]pyrrolidine-1-carboxylate (CAS 246510-69-0) Molecular Weight: 350.41 g/mol Key Difference: Boc (tert-butoxycarbonyl) protection on the amino group. Impact: Boc protection prevents unwanted side reactions during synthesis. The target compound’s free amino group offers reactivity for further functionalization, such as peptide coupling .

Stereochemical Variants

- Compound: Benzyl (3R,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate (enantiomer) Synthesis: Resolved via chiral chromatography, highlighting the importance of stereochemistry in biological activity . Impact: The (3S,4S) configuration in the target compound may exhibit distinct binding properties compared to (3R,4S), particularly in chiral environments like enzyme pockets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (3S,4S)-3-amino-4-(hydroxymethyl)pyrrolidine-1-carboxylate?

- Methodology : The compound can be synthesized via stereoselective routes starting from L-tartaric acid. Key steps include condensation with benzylamine followed by reduction using NaBH₄–BF₃·Et₂O to yield the cis-3,4-diol intermediate. Subsequent functionalization introduces the amino and hydroxymethyl groups. Crystallization from acetone ensures purity, with stereochemistry confirmed by single-crystal X-ray diffraction .

- Table : Comparison of Synthetic Routes

| Starting Material | Key Reagents | Yield | Purity (HPLC) | Reference |

|---|---|---|---|---|

| L-Tartaric acid | NaBH₄–BF₃·Et₂O | 65% | >98% |

Q. How should this compound be handled and stored to maintain stability?

- Methodology : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C, protected from light. Avoid exposure to oxidizers (e.g., peroxides, chlorates) to prevent degradation. Use PPE (nitrile gloves, safety goggles) during handling, and work in a fume hood to minimize inhalation risks .

Q. What analytical techniques are suitable for characterizing purity and structure?

- Methodology :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v) to assess purity (>98%).

- NMR : ¹H/¹³C NMR in DMSO-d₆ confirms functional groups (e.g., benzyl C=O at ~170 ppm, hydroxymethyl at ~3.5 ppm).

- Mass Spectrometry : ESI-MS (positive mode) validates molecular weight (expected [M+H]⁺ = 265.3) .

Advanced Research Questions

Q. How can stereochemical inconsistencies during synthesis be resolved?

- Methodology :

- Chiral Chromatography : Use a Chiralpak AD-H column with hexane/isopropanol (80:20) to separate enantiomers.

- X-ray Crystallography : Single-crystal analysis (e.g., Mo Kα radiation, R-factor <0.05) confirms the (3S,4S) configuration .

- Vibrational Circular Dichroism (VCD) : Differentiates diastereomers via distinct IR absorption patterns .

Q. What strategies identify and quantify synthetic impurities in this compound?

- Methodology :

- LC-MS/MS : Detects trace impurities (e.g., deaminated byproducts) with a limit of quantification (LOQ) <0.1%.

- Forced Degradation Studies : Expose the compound to heat (60°C), light (UV, 48 hr), and acidic/basic conditions to profile degradation products.

- Reference Standards : Compare with known impurities (e.g., Upadacitinib-related pyrrolidine derivatives) .

Q. How does the hydroxymethyl group influence the compound’s reactivity in medicinal chemistry applications?

- Methodology :

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to protect the hydroxymethyl moiety during coupling reactions.

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict nucleophilic attack sites for derivatization (e.g., esterification, amidation).

- Biological Assays : Test cytotoxicity (MTT assay) and solubility (shake-flask method) of derivatives to optimize pharmacokinetics .

Data Contradictions and Resolution

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.